N-(5-phenyl-1H-imidazol-2-yl)acetamide
Overview
Description
N-(5-phenyl-1H-imidazol-2-yl)acetamide , commonly known as PTIO , is a chemical compound that has garnered significant attention in scientific research in recent years. Imidazole, the core heterocyclic moiety in PTIO, possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It is also referred to as 1,3-diazole . Notably, imidazole contains two nitrogen atoms—one bearing a hydrogen atom, and the other resembling a pyrrole-type nitrogen .
Synthesis Analysis
The synthesis of PTIO involves the regiocontrolled construction of substituted imidazoles. Recent advances (from 2018 to the present) have focused on developing efficient methods for creating these heterocycles. Imidazoles play a crucial role in functional molecules used across various applications .
Molecular Structure Analysis
The molecular formula of PTIO is C~20~H~23~N~5~OS~2~ . Its structure consists of a phenyl group attached to a 1H-imidazole ring, with an acetamide functional group. The thioether sulfur atom further contributes to its overall configuration . The compound’s melting point is approximately 164–166°C .
Physical And Chemical Properties Analysis
- Melting Point : Approximately 164–166°C .
- Infrared Spectra (IR) : Key IR peaks include 3334 cm^-1 (N–H stretching), 1678 cm^-1 (C=O stretching), 1610 cm^-1 (C=C stretching), and 1126 cm^-1 (C–N stretching) .
- Nuclear Magnetic Resonance (NMR) : Relevant proton NMR signals include those for the imidazole methyl groups and the thioether protons .
Scientific Research Applications
Antifungal Agents : Novel imidazole derivatives, including N-(5-phenyl-1H-imidazol-2-yl)acetamide structures, have been synthesized and evaluated as potential antifungal agents. These compounds showed significant activity against Candida albicans and Candida krusei, indicating their potential in combating drug-resistant fungal infections (Altındağ et al., 2017).
Anticancer Agents : Derivatives of this compound have been synthesized and evaluated for their anticancer activities. Some of these derivatives have shown selective cytotoxicity against human lung adenocarcinoma cells while showing low toxicity to non-cancerous cells, which is crucial in cancer therapy (Evren et al., 2019).
Antibacterial Agents : Synthesis of N-(5-phenyl-1H-imidazol-2-yl)acetamide derivatives has been reported for their potential antibacterial activities. These compounds have been found to be effective against various bacterial strains, indicating their use in treating bacterial infections (Ramalingam et al., 2019).
Anticonvulsant Activity : Some omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives have been synthesized and evaluated for their anticonvulsant activities. This research has led to the discovery of compounds with significant activity against seizures induced by maximal electroshock, suggesting potential therapeutic applications for epilepsy or other convulsive disorders (Aktürk et al., 2002).
pKa Determination and Drug Design : The acidity constants of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives have been determined, providing valuable information for drug design and development. Understanding the acidity constants helps in predicting the behavior of these compounds under physiological conditions, which is critical for their potential use as drugs (Duran & Canbaz, 2013).
properties
IUPAC Name |
N-(5-phenyl-1H-imidazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8(15)13-11-12-7-10(14-11)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPJRPZJOWONDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587977 | |
Record name | N-(5-Phenyl-1H-imidazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-phenyl-1H-imidazol-2-yl)acetamide | |
CAS RN |
160041-64-5 | |
Record name | N-(5-Phenyl-1H-imidazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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